3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Description

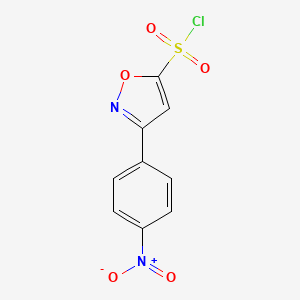

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a 1,2-oxazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a sulfonyl chloride moiety. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl chloride group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its structural features make it valuable in pharmaceutical and agrochemical research, where sulfonyl chlorides are pivotal for introducing sulfonyl groups into target molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNGVAJVKAKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-nitrophenylhydrazine with ethyl oxalyl chloride to form the oxazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of hazardous conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Cyclization: Acidic or basic catalysts can be employed depending on the desired product.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions.

Amino derivatives: Resulting from the reduction of the nitro group.

Heterocyclic compounds: Produced through cyclization reactions.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is crucial in its role as a precursor in various synthetic pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular properties of 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride and its analogs:

Key Observations :

- Electrophilicity : The nitro group in the target compound significantly increases the sulfonyl chloride’s electrophilicity compared to analogs with electron-donating (e.g., methyl) or less electron-withdrawing (e.g., fluorine) substituents. This enhances its reactivity in nucleophilic substitution reactions .

- Bioactivity Potential: Nitro-substituted compounds (e.g., 1,3,4-thiadiazoles in ) often exhibit antimicrobial activity. While the target compound is primarily a synthetic intermediate, its nitro group may contribute to bioactivity in derived molecules .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The target compound’s reactivity makes it ideal for synthesizing sulfonamide-based drugs, whereas methyl- or fluorine-substituted analogs may require harsher conditions for similar transformations .

- Material Science : Nitro-substituted sulfonyl chlorides are explored in polymer functionalization due to their strong electrophilicity, unlike cyclopropyl-substituted variants, which are less reactive .

Biological Activity

3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound's structure includes a nitrophenyl group, an oxazole ring, and a sulfonyl chloride moiety, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acid residues, leading to modifications in protein function. Additionally, the nitrophenyl group may engage in redox reactions, further influencing the compound's pharmacological profile. The oxazole ring provides structural stability and may facilitate interactions with specific molecular targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing oxazole rings have demonstrated significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| 1,3,4-Oxadiazole Derivative | Escherichia coli | 2 µg/mL |

| 1,3-Oxazole Compound | Candida albicans | 1 µg/mL |

These findings indicate that compounds with similar structures possess notable antibacterial and antifungal activities. For instance, derivatives tested against Staphylococcus aureus showed MIC values as low as 0.5 µg/mL, suggesting potent efficacy against this Gram-positive bacterium .

Case Studies

Recent research has highlighted the potential of oxazole-containing compounds in treating infections caused by resistant strains of bacteria.

- Study on Antibacterial Activity : A study by Guo et al. (2019) synthesized a series of norfloxacin derivatives featuring the oxazole ring and found that some exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with MIC values ranging from 0.25 to 1 µg/mL . This suggests that modifications to the oxazole structure can enhance antibacterial potency.

- Antifungal Properties : Another study explored the antifungal activity of various oxazole derivatives against Candida albicans. The results indicated that certain compounds exhibited significant inhibition at concentrations as low as 1 µg/mL . This highlights the potential for developing new antifungal agents based on oxazole chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride, and how can purity be optimized?

- The compound is typically synthesized via sequential functionalization of the oxazole core. A common approach involves chlorosulfonation of 3-(4-nitrophenyl)-1,2-oxazole using chlorosulfonic acid under controlled conditions. Key steps include temperature modulation (0–5°C to prevent side reactions) and purification via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity . Intermediate characterization using TLC and HPLC is critical to monitor reaction progress .

Q. How can the sulfonyl chloride group be characterized spectroscopically?

- IR spectroscopy : The S=O asymmetric and symmetric stretching vibrations appear at ~1360 cm⁻¹ and 1170 cm⁻¹, respectively.

- ¹H/¹³C NMR : The sulfonyl chloride group deshields adjacent protons, causing distinct downfield shifts (e.g., C5 proton at δ 8.2–8.5 ppm in CDCl₃).

- Mass spectrometry : The molecular ion peak [M+H]⁺ corresponds to the molecular formula C₉H₅ClN₂O₄S (exact mass: 280.95) .

Q. What are the stability and storage recommendations for this compound?

- The sulfonyl chloride group is hydrolytically sensitive. Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dry DCM). Decomposition is observed at >40°C, forming sulfonic acid derivatives. Purity degrades to <90% after 6 months even under optimal conditions .

Q. What reactivity patterns are expected for this compound in nucleophilic substitution reactions?

- The sulfonyl chloride reacts readily with amines (e.g., primary amines, hydrazines) to form sulfonamides, and with alcohols to yield sulfonate esters. Kinetic studies show second-order dependence on amine concentration in aprotic solvents (e.g., THF) .

Advanced Research Questions

Q. How does the nitro group influence electronic effects in cross-coupling reactions?

- The electron-withdrawing nitro group enhances electrophilicity at the sulfonyl chloride moiety, facilitating SNAr reactions. DFT calculations suggest a partial positive charge (+0.32 e) at the sulfur atom, promoting nucleophilic attack. However, steric hindrance from the 4-nitrophenyl group can reduce reactivity with bulky nucleophiles .

Q. What strategies resolve contradictions in reported reactivity with tetrazolium salts?

- Discrepancies arise from solvent polarity and counterion effects. For example, in chloroform, 1:2:3 (V-TAR-monotetrazolium) complexes dominate, while polar solvents (e.g., DMSO) favor decomposition. Use Job’s method to determine stoichiometry and UV-Vis spectroscopy (λmax ~550 nm) to monitor complex stability .

Q. How can this compound be applied in synthesizing heterocyclic pharmacophores?

- It serves as a key intermediate for sulfonamide-linked heterocycles. For example, coupling with β-alanine ethyl ester under EDC/HOBt conditions yields peptide-oxazole hybrids with potential bioactivity. Optimize yields (>80%) by maintaining pH 7–8 and low temperature (0–5°C) .

Q. What advanced analytical methods validate trace impurities or degradation products?

- LC-MS/MS : Detects hydrolyzed sulfonic acid derivatives (m/z 263.02) at ppm levels.

- X-ray crystallography : Resolves steric clashes in crystalline derivatives, aiding in structure-activity relationship (SAR) studies .

Q. What are the mechanistic implications of its toxicity in biochemical assays?

- Analogous nitroaryl compounds (e.g., iodonitrotetrazolium chloride) inhibit prokaryotic respiration by disrupting electron transport chains. Pre-incubation with reducing agents (e.g., NADH) mitigates false-positive signals in cell viability assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.